molecular formula C8H10N2O B7793048 2-Amino-N-phenylacetamide CAS No. 32074-28-5

2-Amino-N-phenylacetamide

Cat. No.: B7793048
CAS No.: 32074-28-5
M. Wt: 150.18 g/mol
InChI Key: QRKJNCRCYBKANP-UHFFFAOYSA-N
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Description

2-Amino-N-phenylacetamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetanilide, where an amino group is attached to the acetamide moiety.

Scientific Research Applications

2-Amino-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N-phenylacetamide can be synthesized through several methodsThe reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ] The resulting acetanilide can then be treated with ammonia or an amine to introduce the amino group, forming this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism of action of 2-Amino-N-phenylacetamide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as acyltransferases, which play a role in the formation of cholesterol and fatty acids. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino group placement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-phenylacetamide
Source PubChem
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InChI

InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
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InChI Key

QRKJNCRCYBKANP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN
Source PubChem
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Molecular Formula

C8H10N2O
Record name 2-AMINOACETANILIDE
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DSSTOX Substance ID

DTXSID70185878
Record name Acetanilide, ar'-amino-
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Molecular Weight

150.18 g/mol
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Physical Description

2-aminoacetanilide appears as white or slightly reddish crystals.
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Solubility

Soluble (NTP, 1992)
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CAS No.

555-48-6, 32074-28-5
Record name 2-AMINOACETANILIDE
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Record name 2-Amino-N-phenylacetamide
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Record name Acetanilide, ar'-amino-
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Record name Glycine anilide
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Record name 2-AMINOACETANILIDE
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Melting Point

270 °F (NTP, 1992)
Record name 2-AMINOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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